Specific Scientific Field: This application falls under the field of Biocatalysis .
Summary of the Application: Triethylsilanol is used in the condensation of phenols and alcohols . This process is catalyzed by Silicatein-α (Silα), a hydrolytic enzyme derived from siliceous marine sponges . Silα is one of the few enzymes in nature capable of catalyzing the metathesis of silicon-oxygen bonds .
Methods of Application or Experimental Procedures: A series of condensation reactions with a variety of phenols and aliphatic alcohols were carried out . The enzyme’s tolerance to a range of solvents was tested . Silα had the highest level of substrate conversion in the non-polar solvents n-octane and toluene, although the inclusion of up to 20% of 1,4-dioxane was tolerated .
Results or Outcomes: Silα demonstrated a preference for phenols, though the conversions were relatively modest in most cases . In the two pairs of chiral alcohols that were investigated, it was found that the enzyme displayed a preference for the silylation of the S-enantiomers . These results suggest that Silα is a potential candidate for directed evolution towards future application as a robust and selective biocatalyst for organosiloxane chemistry .
Triethylsilanol is an organosilicon compound with the chemical formula . It consists of three ethyl groups attached to a silicon atom, along with a hydroxyl group. This compound appears as a colorless liquid and is known for its volatility and low viscosity. Triethylsilanol is structurally characterized by a tetrahedral geometry around the silicon atom, which is typical for silanol compounds. The presence of the hydroxyl group imparts weak acidic properties to triethylsilanol, with a pKa value reported around 11, making it less acidic than alcohols like tert-butanol (pKa 19) but comparable to orthosilicic acid .
Triethylsilanol exhibits biological activity similar to that of other silanols. Research indicates that it possesses antimicrobial properties, making it potentially useful in applications requiring biocidal effects. Its ability to interact with biological membranes could also suggest roles in drug delivery systems or as an additive in pharmaceutical formulations .
Triethylsilanol can be synthesized through several methods:
Triethylsilanol finds various applications across different fields:
Research on the interaction of triethylsilanol with other compounds has revealed its role in catalyzing reactions involving silanes and alcohols. For example, it has been shown to facilitate the conversion of trimethylmethoxysilane into disiloxanes under specific conditions. This interaction emphasizes its utility as a catalyst in silane chemistry and underscores its importance in developing new materials and chemical processes .
Several compounds share structural similarities with triethylsilanol. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
Trimethylsilanol | More volatile; used widely in organic synthesis | |
Trimethoxysilane | Reactivity with alcohols; forms siloxanes easily | |
Hexamethyldisiloxane | Used primarily as a silicone fluid; high viscosity | |
Phenyltriethoxysilane | Incorporates phenyl groups; enhances thermal stability |
Triethylsilanol's unique combination of properties—such as its moderate acidity, ability to form silyl ethers, and antimicrobial activity—distinguishes it from these similar compounds. Its applications in both industrial and biological contexts highlight its versatility within organosilicon chemistry.
Triethylsilanol is an organosilicon compound with the molecular formula C₆H₁₆OSi [1] [5]. The compound features a central silicon atom bonded to three ethyl groups and one hydroxyl group, giving it the systematic structural formula (C₂H₅)₃SiOH [1] [2]. The molecule belongs to the silanol family of compounds, characterized by the presence of a silicon-oxygen-hydrogen functional group attached to organic substituents [4].
The structural arrangement of triethylsilanol consists of a tetrahedral silicon center with silicon-carbon bonds connecting to three ethyl chains and one silicon-oxygen bond linking to the hydroxyl group [1]. The International Union of Pure and Applied Chemistry Standard InChI key for this compound is WVMSIBFANXCZKT-UHFFFAOYSA-N, providing a unique chemical identifier [5] [7]. The compound exhibits the typical characteristics of organosilanols, with the silicon atom adopting a tetrahedral geometry due to its four substituents [1] [4].
The molecular weight of triethylsilanol has been precisely determined as 132.2761 atomic mass units according to the National Institute of Standards and Technology WebBook [5] [25]. Commercial suppliers typically report this value as 132.28 grams per mole, representing standard rounding practices in chemical commerce [2] [3] [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₆OSi | [1] [2] [3] |
Molecular Weight | 132.2761 g/mol | [5] [25] |
CAS Registry Number | 597-52-4 | [1] [5] |
Physical State (20°C) | Liquid | [2] [3] |
Appearance | Colorless to pale yellow liquid | [2] [3] [43] |
Density (25°C) | 0.864 g/mL | [2] [3] [26] |
Refractive Index (n₂₀/D) | 1.433 | [2] [26] [42] |
The compound exists as a liquid under standard temperature and pressure conditions, presenting as a colorless to pale yellow transparent liquid [2] [3] [43]. The density of triethylsilanol at 25 degrees Celsius is consistently reported as 0.864 grams per milliliter across multiple commercial sources [2] [3] [26]. The refractive index, measured at 20 degrees Celsius using the sodium D line, is established as 1.433 [2] [26] [42].
Comprehensive theoretical studies have been conducted on the molecular conformations of triethylsilanol using density functional theory calculations [9] [12]. These investigations employed the Boltzmann distribution law to analyze the conformational diversity of the molecule and its preferred spatial arrangements [9] [12]. The conformational analysis reveals that triethylsilanol exhibits multiple stable conformations due to the rotational freedom around the silicon-carbon and carbon-carbon bonds within the ethyl groups [9].
Computational studies using density functional theory methods, specifically the B3LYP functional with appropriate basis sets, have provided detailed insights into the molecular geometry of triethylsilanol [9] [15]. The silicon center adopts a tetrahedral coordination geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [9]. The silicon-carbon bond lengths in triethylsilanol fall within the typical range for silicon-carbon single bonds, generally between 1.85 and 1.90 angstroms [32] [34].
The conformational analysis demonstrates that the molecule can adopt various conformations through rotation around the silicon-carbon bonds and internal rotation within the ethyl chains [9] [15]. These conformational changes affect the overall molecular shape and influence the vibrational spectra of the compound [9] [12]. The hydroxyl group attached to silicon can participate in hydrogen bonding interactions, which plays a significant role in the molecular behavior and intermolecular associations [9] [12].
Triethylsilanol exhibits well-characterized boiling behavior across different pressure conditions. At standard atmospheric pressure (1 atmosphere), the compound boils at 158 degrees Celsius [2] [4] [26]. Under reduced pressure conditions of 33 millimeters of mercury, the boiling point decreases significantly to a range of 86-87 degrees Celsius [2] [4] [26].
Pressure Condition | Boiling Point | Reference |
---|---|---|
1 atmosphere | 158°C | [2] [4] [26] |
33 mmHg (0.044 bar) | 86-87°C | [2] [4] [26] |
0.032 bar | 348 K (75°C) | [6] [17] |
The National Institute of Standards and Technology WebBook provides additional precision data, reporting a boiling point of 348 Kelvin (75 degrees Celsius) at a pressure of 0.032 bar [6] [17]. This data demonstrates the typical inverse relationship between pressure and boiling point that characterizes volatile organic compounds [17] [18].
The enthalpy of vaporization for triethylsilanol has been experimentally determined and compiled in authoritative databases. According to the National Institute of Standards and Technology WebBook, the enthalpy of vaporization is 50.6 kilojoules per mole, measured at a temperature of 355 Kelvin (82 degrees Celsius) [6] [17]. This measurement was conducted using established calorimetric methods and represents data collected over a temperature range from 298 to 413 Kelvin [6] [17].
The enthalpy of vaporization value provides important thermodynamic information about the intermolecular forces present in liquid triethylsilanol [17] [18]. The relatively moderate enthalpy of vaporization reflects the presence of hydrogen bonding interactions involving the silanol hydroxyl group, while being lower than values typical for compounds with extensive hydrogen bonding networks [20].
The Antoine equation provides a mathematical relationship for predicting vapor pressure as a function of temperature for triethylsilanol. The National Institute of Standards and Technology has established specific Antoine equation parameters for this compound based on experimental vapor pressure data [6] [17].
Parameter | Value | Units |
---|---|---|
A | 6.54654 | dimensionless |
B | 2901.509 | K |
C | 16.518 | K |
Temperature Range | 297.7 to 413.4 | K |
Pressure Units | bar |
The Antoine equation for triethylsilanol follows the standard form: log₁₀(P) = A - (B / (T + C)), where P represents vapor pressure in bar and T represents temperature in Kelvin [6] [17] [21]. These coefficients were calculated by the National Institute of Standards and Technology from original experimental data reported by Grubb and Osthoff in 1953 [6] [17].
Flammable